molecular formula C18H18O3 B13017639 Allyl 4-((2-methylbenzyl)oxy)benzoate

Allyl 4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13017639
M. Wt: 282.3 g/mol
InChI Key: MCKGMMDULBBELC-UHFFFAOYSA-N
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Description

Allyl 4-((2-methylbenzyl)oxy)benzoate is a benzoate ester derivative featuring an allyl ester group, a central benzene ring substituted with a 2-methylbenzyl ether moiety, and a carbonyloxy linkage. The compound’s molecular formula is C₁₈H₁₈O₄ (inferred from ’s closely related analog, Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate, which has a molecular weight of 326.39 g/mol). Its synthesis likely involves esterification or etherification reactions similar to those described for related benzoates ().

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

prop-2-enyl 4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H18O3/c1-3-12-20-18(19)15-8-10-17(11-9-15)21-13-16-7-5-4-6-14(16)2/h3-11H,1,12-13H2,2H3

InChI Key

MCKGMMDULBBELC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of a hydrosilylation reaction, where the vinyl-terminated monomer and divinyl-terminated cross-linkers are grafted to a polysiloxane backbone in the presence of a platinum catalyst . Another approach involves acrylate polymerization, where both the monomer and cross-linker contain a terminal acrylate functional group, and the elastomer is formed via free radical polymerization .

Industrial Production Methods

Industrial production of Allyl 4-((2-methylbenzyl)oxy)benzoate may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Reduced forms of the allyl group or other functional groups.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Allyl 4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The benzylic position is particularly reactive, allowing for modifications that can alter the compound’s properties and interactions.

Comparison with Similar Compounds

(a) Allyl 4-((4-Decyloxy)benzoyl)oxy)benzoate ()

  • Structure : Differs in the substitution pattern, with a 4-decyloxybenzoyl group instead of a 2-methylbenzyl ether.
  • Applications : Used in polysiloxane-based liquid crystal elastomers.
  • Key Findings :
    • Elastomers with alkyl- or azo-based cross-linkers exhibit superior thermal stability and actuation properties compared to phenyl/biphenyl cross-linkers.
    • Displays mesomorphic behavior and photo-isomerization, critical for responsive materials.

(b) Allyl 3-Ethoxy-4-((2-methylbenzyl)oxy)benzoate ()

  • Structure : Features an additional 3-ethoxy group on the benzene ring.
  • Properties : Molecular weight = 326.39 g/mol; purity = 97%.
  • Applications : Serves as a building block in medicinal chemistry and combinatorial synthesis.

Aliphatic Chain Length Effects

(a) Allyl 4-(Decyloxy)benzoate (I-10), Allyl 4-(Dodecyloxy)benzoate (I-12), Allyl 4-(Octadecyloxy)benzoate (I-18) ()

  • Structure : Vary in the length of the alkoxy chain (C₁₀, C₁₂, C₁₈).
  • Applications : Antioxidants for lubricating base oils.
  • Key Findings :
    • Longer aliphatic chains (e.g., C₁₈ in I-18) enhance antioxidant efficiency and phase transition temperatures.
    • Efficiency improves with concentration, suggesting intermolecular interactions dominate performance.
Compound Chain Length Phase Transition (°C) Antioxidant Efficiency (at 50 µg/ml)
Allyl 4-(Decyloxy)benzoate C₁₀ Not reported Moderate
Allyl 4-(Dodecyloxy)benzoate C₁₂ Not reported High
Allyl 4-(Octadecyloxy)benzoate C₁₈ Elevated Highest

Cross-Linker Influence in Elastomers ()

Elastomers incorporating Allyl 4-((4-decyloxy)benzoyl)oxy)benzoate were compared using four cross-linkers (CLs):

  • Alkyl- and azo-based CLs : Higher thermal stability (>300°C) and reversible actuation under UV light.
  • Phenyl- and biphenyl-based CLs : Reduced swelling capacity and lower mesophase stability.

Biological Activity

Allyl 4-((2-methylbenzyl)oxy)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features an allyl group attached to a benzoate moiety, with a 2-methylbenzyl ether substituent. The synthesis typically involves the reaction of 4-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of a base, followed by esterification with allyl bromide.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The allyl group is known to undergo electrophilic addition reactions, while the 2-methylbenzyl group may participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, in vitro assays demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In a controlled study using murine models, this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
This compound8050

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another investigation published in the Journal of Medicinal Chemistry, the anti-inflammatory properties were explored in detail. The study highlighted that this compound inhibited the NF-kB signaling pathway, which is crucial in the inflammatory response.

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